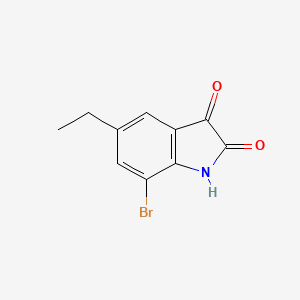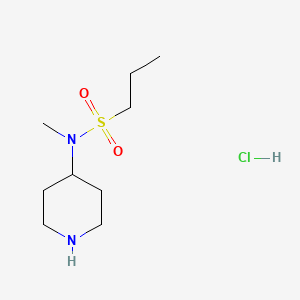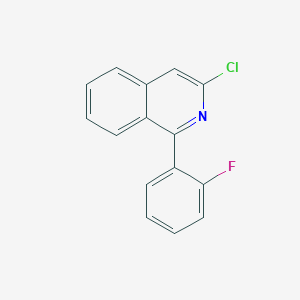
3-Chloro-1-(2-fluorophenyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-1-(2-Fluorphenyl)isochinolin ist eine heterozyklische aromatische Verbindung, die zur Isochinolin-Familie gehört. Es zeichnet sich durch das Vorhandensein eines Chloratoms an der dritten Position und einer Fluorphenylgruppe an der ersten Position des Isochinolinrings aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-1-(2-Fluorphenyl)isochinolin umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 2-Fluorbenzaldehyd und 3-Chloranilin.
Kondensationsreaktion: Der erste Schritt beinhaltet die Kondensation von 2-Fluorbenzaldehyd mit 3-Chloranilin in Gegenwart eines geeigneten Katalysators, um eine Zwischenstufe eines Schiff'schen Basen zu bilden.
Cyclisierung: Die Schiff'sche Base wird unter sauren Bedingungen cyclisiert, um den Isochinolinring zu bilden.
Reinigung: Das Endprodukt wird durch Verfahren wie Umkristallisation oder Säulenchromatographie gereinigt, um reines 3-Chlor-1-(2-Fluorphenyl)isochinolin zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 3-Chlor-1-(2-Fluorphenyl)isochinolin können großtechnische Batch- oder kontinuierliche Verfahren umfassen. Diese Verfahren verwenden in der Regel automatisierte Reaktoren und fortschrittliche Reinigungssysteme, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Chlor-1-(2-Fluorphenyl)isochinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Chloratom an der dritten Position kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Kupplungsreaktionen: Es kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, um Biarylverbindungen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Nucleophile wie Amine oder Thiole, und die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.
Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Reduktionsmittel wie Natriumborhydrid (NaBH4) werden unter kontrollierten Bedingungen verwendet.
Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden häufig in Suzuki-Miyaura-Kupplungsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Isochinolinderivate, die in verschiedenen Anwendungen weiter verwendet werden können.
Wissenschaftliche Forschungsanwendungen
3-Chlor-1-(2-Fluorphenyl)isochinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen verwendet.
Materialwissenschaften: Die Verbindung wird auf ihre potenzielle Verwendung bei der Entwicklung von organischen elektronischen Materialien untersucht.
Biologische Studien: Es wird in biologischen Studien verwendet, um seine Auswirkungen auf verschiedene biologische Pfade und Zielstrukturen zu untersuchen.
Chemische Forschung: Die Verbindung dient als Modellverbindung in verschiedenen chemischen Forschungsstudien, um die Reaktivität und Eigenschaften von Isochinolinderivaten zu verstehen.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-1-(2-Fluorphenyl)isochinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden, was zu einer Modulation ihrer Aktivität führt. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-(2-fluorophenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Chlorisochinolin: Fehlt die Fluorphenylgruppe, wodurch es in bestimmten Anwendungen weniger vielseitig ist.
1-(2-Fluorphenyl)isochinolin: Fehlt das Chloratom, was sich auf seine Reaktivität und Eigenschaften auswirken kann.
3-Brom-1-(2-Fluorphenyl)isochinolin: Ähnliche Struktur, aber mit einem Bromatom anstelle von Chlor, was zu unterschiedlicher Reaktivität und Anwendungen führen kann.
Einzigartigkeit
3-Chlor-1-(2-Fluorphenyl)isochinolin ist aufgrund des Vorhandenseins sowohl des Chloratoms als auch der Fluorphenylgruppe einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Diese Kombination macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
89721-09-5 |
|---|---|
Molekularformel |
C15H9ClFN |
Molekulargewicht |
257.69 g/mol |
IUPAC-Name |
3-chloro-1-(2-fluorophenyl)isoquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-14-9-10-5-1-2-6-11(10)15(18-14)12-7-3-4-8-13(12)17/h1-9H |
InChI-Schlüssel |
PJDPZMNQISTLDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC=CC=C3F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)
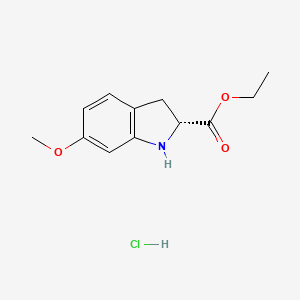
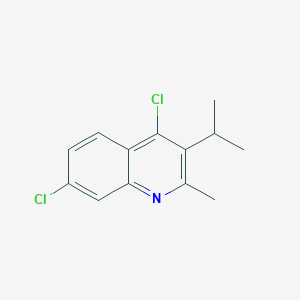

![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)
![7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B11859173.png)
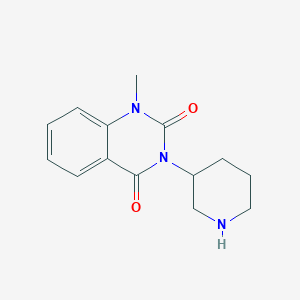
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)
